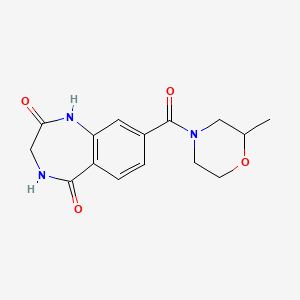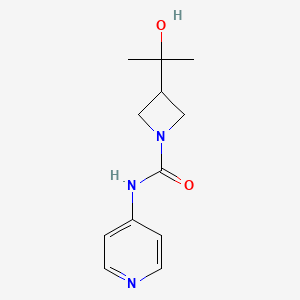
(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is a compound that features a unique structure combining an azepane ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone typically involves the reaction of azepane derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the azepane derivative is reacted with a pyrrole derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-hydroxyazepan-1-yl)-(1H-pyrrol-3-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-pyrrol-4-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-pyrrol-5-yl)methanone
Uniqueness
(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-9-3-2-7-13(8-5-9)11(15)10-4-1-6-12-10/h1,4,6,9,12,14H,2-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBDALPYTGRUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]thiadiazole-5-carboxamide](/img/structure/B7412331.png)

![1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea](/img/structure/B7412337.png)
![N-[4-methyl-2-(4-methylidenepiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7412348.png)

![(4-Methoxyphenyl)-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7412361.png)
![4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7412363.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7412364.png)
![4-tert-butyl-N-[2-oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethyl]benzamide](/img/structure/B7412372.png)
![2-hydroxy-5-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]benzamide](/img/structure/B7412384.png)
![(4-Ethylthiadiazol-5-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7412403.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7412406.png)
![5-Bromo-1-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7412424.png)
![1-methyl-N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]benzotriazole-5-carboxamide](/img/structure/B7412431.png)
